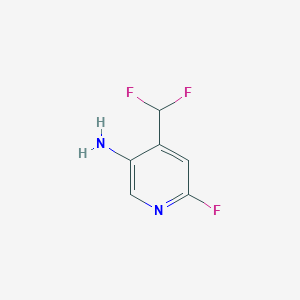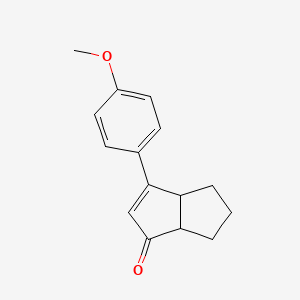
3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one is an organic compound with a complex structure that includes a methoxyphenyl group and a tetrahydropentalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the tetrahydropentalenone ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-4,5,6,6a-tetrahydropentalen-1(3aH)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, influencing cellular processes such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but has a different core structure.
3-(4-Methoxyphenyl)propiolic acid: Similar functional groups but different overall structure.
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4,5,6,6a-tetrahydro-3aH-pentalen-1-one |
InChI |
InChI=1S/C15H16O2/c1-17-11-7-5-10(6-8-11)14-9-15(16)13-4-2-3-12(13)14/h5-9,12-13H,2-4H2,1H3 |
Clé InChI |
JHKJZXHNPXQWCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


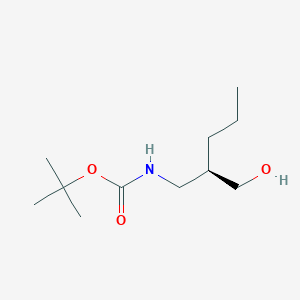
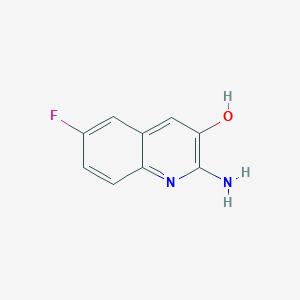
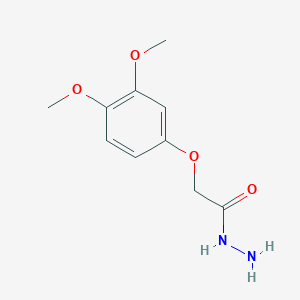
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
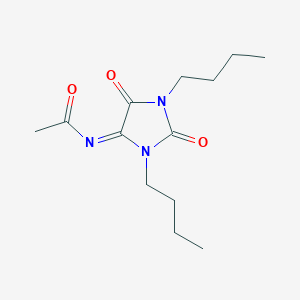
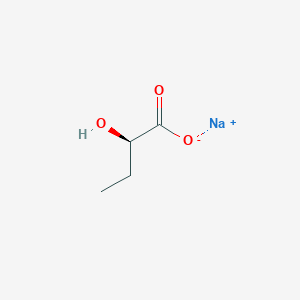
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
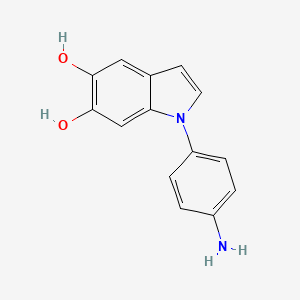
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
![1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B12945768.png)
